3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine
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Overview
Description
3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine: is a heterocyclic compound featuring a unique fusion of imidazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.
Construction of the Diazepine Ring: The imidazole intermediate is then subjected to cyclization with appropriate diamines under acidic or basic conditions.
Introduction of the Pyrrolidin-1-Ylmethyl Group: This step involves the alkylation of the diazepine ring with pyrrolidine derivatives, often using alkyl halides or sulfonates as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of imidazole or diazepine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products
Oxidation: N-oxides of the imidazole or diazepine rings
Reduction: Reduced forms of the imidazole or diazepine rings
Substitution: Alkylated derivatives of the pyrrolidine ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on various molecular targets, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-Ylmethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine
- 1-(Pyrrolidin-1-Ylmethyl)-1H-Imidazo[4,5-c]Pyridine
- 3-(Pyrrolidin-1-Ylmethyl)-1H-Pyrazolo[3,4-d]Pyrimidine
Uniqueness
Compared to similar compounds, 3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine stands out due to its unique fusion of imidazole and diazepine rings. This structural feature provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-7-15(6-1)10-11-9-14-12-3-4-13-5-8-16(11)12/h9,13H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQXGKNBAIGJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=C3N2CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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